Calcium titanate

Vue d'ensemble

Description

Synthesis Analysis

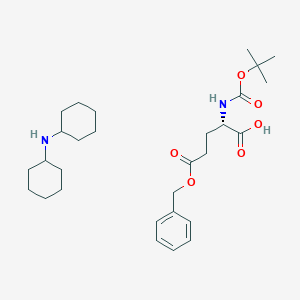

Calcium titanate can be synthesized using multiple approaches, including mechanochemical synthesis, thermal decomposition, hydrothermal synthesis, and spray pyrolysis. Mechanochemical synthesis offers an alternative to traditional hydrothermal, sol–gel, and thermal methods, utilizing different calcium oxide precursors such as CaO, CaCO₃, and Ca(OH)₂ to form CaTiO₃ under specific mechanochemical conditions (Wieczorek-Ciurowa et al., 2010). Another method involves the thermal decomposition of a single-source precursor [Ca(H2O)₃]₂[Ti₂(O₂)₂O(NC₆H₆O₆)₂]·2H₂O at low temperatures, demonstrating the feasibility of producing CaTiO₃ from cost-effective and readily available materials (Yuanfu Deng et al., 2010).

Molecular Structure Analysis

The molecular structure of calcium titanate has been characterized by various analytical techniques, revealing its crystalline nature and specific crystallographic parameters. For instance, spray pyrolysis has been employed to synthesize single-phase and crystalline CaTiO₃, showcasing spherical particles with nanometric to submicrometric sizes. The Rietveld method helped investigate its orthorhombic symmetry and space group Pbnm, providing detailed insights into its crystallographic parameters (S. Lanfredi et al., 2017).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of calcium titanate often depend on the precursors and synthesis methods used. For example, in situ combustion synthesis in air using raw minerals (lime-stone and calcite), anatase titanium dioxide (A-TiO₂), and magnesium (Mg) has been shown to produce CaTiO₃ with cuboid-like crystals approximately 100 nm in size. This method highlights the thermodynamics and reaction mechanisms leading to the formation of calcium titanate (Sukanya Rongsawat et al., 2020).

Physical Properties Analysis

Calcium titanate's physical properties, such as dielectric constant, porosity, and density, have been studied extensively. For instance, calcium titanate synthesized from waste duck eggshell and anatase titanium dioxide exhibited a maximum density of 3.65 g/cm³ and a minimum porosity of 0.54%. This ceramic also displayed high dielectric constants, attributed to the simplified charge polarization process (Siriluk Cherdchom et al., 2019).

Chemical Properties Analysis

The chemical stability and photocatalytic activity of calcium titanate have been the focus of various studies. Mechanochemical synthesis, followed by calcination at different temperatures, has been used to investigate structural changes and enhance photocatalytic activity. These studies underscore the material's chemical stability and its potential applications in photocatalysis and environmental remediation (K. V. Ivanov et al., 2018).

Applications De Recherche Scientifique

Electronics Industry

- Application : Calcium titanate’s high dielectric constant makes it a vital material in the electronics industry. It is extensively used in manufacturing capacitors, which are key components in virtually all electronic circuits .

- Method : The dielectric constant of a material is a measure of its ability to store electrical energy in an electric field .

- Results : The use of calcium titanate in capacitors has improved the efficiency and performance of electronic circuits .

Photocatalysis

- Application : The high surface area and robust crystalline structure of calcium titanate make it an excellent photocatalyst for the degradation of organic pollutants .

- Method : In photocatalysis, calcium titanate is exposed to light, which excites the electrons in the material and initiates chemical reactions that degrade organic pollutants .

- Results : This application of calcium titanate has contributed to the reduction of environmental pollution .

Biomedical Applications

- Application : Recent studies have shown that calcium titanate exhibits good biocompatibility, making it a potential material for biomedical applications such as bone grafts and implants .

- Method : In one study, calcium titanate was coated on titanium implants by metal-organic chemical vapor deposition (MOCVD) .

- Results : The study showed that the calcium titanate coating enhanced the biocompatibility of the implants, leading to improved osseointegration .

Ceramics

- Application : Given its thermal stability and chemical resistance, calcium titanate is also used in ceramics for high-temperature applications .

- Method : Calcium titanate is incorporated into ceramic materials to enhance their thermal stability and resistance to chemical corrosion .

- Results : The use of calcium titanate in ceramics has improved their performance in high-temperature applications .

Photovoltaics

- Application : Calcium titanate’s properties make it a potential material for use in photovoltaic cells .

- Method : In photovoltaic cells, calcium titanate could be used as an antireflection coating . This coating can help to increase the efficiency of the cells by reducing the amount of light that is reflected away from the cell .

- Results : While this application is still under research, it could potentially contribute to the development of more efficient solar cells .

Lithium-ion Batteries

- Application : Calcium titanate has been studied for use in lithium-ion batteries .

- Method : In this application, calcium titanate could be used as an anode material . The robust crystalline structure of calcium titanate allows it to withstand the repeated charging and discharging cycles of a battery .

- Results : The use of calcium titanate in lithium-ion batteries could potentially enhance their performance and lifespan .

Antireflection Coatings

- Application : Calcium titanate can be used as an antireflection coating for photovoltaic cells and passive solar collectors .

- Method : The coating is applied to the surface of the cells or collectors, reducing the amount of light that is reflected away and thereby increasing the efficiency of these devices .

- Results : While this application is still under research, it could potentially contribute to the development of more efficient solar cells and solar collectors .

Gas Sensors

- Application : Calcium titanate has potential applications in the development of gas sensors .

- Method : The robust crystalline structure and chemical stability of calcium titanate make it suitable for use in sensors that operate in harsh environments .

- Results : The use of calcium titanate in gas sensors could potentially enhance their performance and lifespan .

Orientations Futures

Calcium titanate’s potential is not yet fully explored. Current research is looking into tailoring its properties for more specialized applications. For instance, modifying its grain size and porosity could make it more efficient in photocatalysis . Additionally, antimicrobial peptides loaded with antibiotics help to achieve sustained drug release and reduce the risk of antibiotic resistance. Additive manufacturing of patient-specific porous titanium implants will have a clear future direction in the development of antimicrobial titanium implants .

Propriétés

IUPAC Name |

calcium;dioxido(oxo)titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.3O.Ti/q+2;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWKSNWVBZGMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

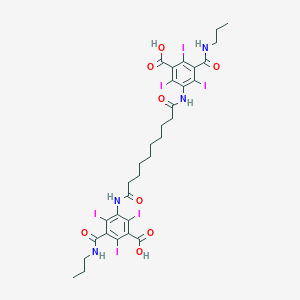

Canonical SMILES |

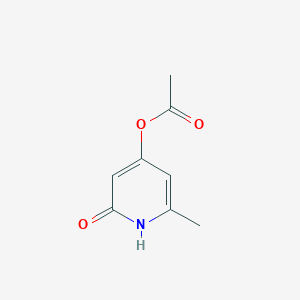

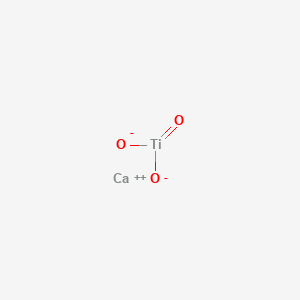

[O-][Ti](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaTiO3, CaO3Ti | |

| Record name | calcium titanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_titanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583622 | |

| Record name | Calcium dioxido(oxo)titanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder with no significant odor; [Ferro Electronic Material Systems MSDS] | |

| Record name | Calcium titanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Calcium titanate | |

CAS RN |

12049-50-2 | |

| Record name | Calcium dioxido(oxo)titanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.